molecular formula C8H10OS B13596517 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol

1-(3-Methylthiophen-2-yl)cyclopropan-1-ol

Katalognummer: B13596517
Molekulargewicht: 154.23 g/mol
InChI-Schlüssel: ITTVUCQZCDJQNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methylthiophen-2-yl)cyclopropan-1-ol is a compound that features a cyclopropane ring substituted with a 3-methylthiophene group and a hydroxyl group. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable thiophene derivative. One common method is the reaction of 3-methylthiophene with a cyclopropanating agent such as diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(3-Methylthiophen-2-yl)cyclopropan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C8H10OS

Molekulargewicht

154.23 g/mol

IUPAC-Name

1-(3-methylthiophen-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H10OS/c1-6-2-5-10-7(6)8(9)3-4-8/h2,5,9H,3-4H2,1H3

InChI-Schlüssel

ITTVUCQZCDJQNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=C1)C2(CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.